2-[4-(dimethylamino)phenyl]-N-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(dimethylamino)phenyl]-N-(4-methylphenyl)-3-imidazo[1,2-a]pyrimidinamine is a member of imidazoles.
Scientific Research Applications
Crystal Structure and Hirshfeld Surface Analysis
The crystal structure and Hirshfeld surface analysis of 2-[4-(dimethylamino)phenyl]-N-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine have been a subject of study. This research provides valuable insights into the molecular arrangement and interactions of such compounds, which is critical for understanding their potential applications in various scientific fields (Dhanalakshmi, Ramanjaneyulu, Thennarasu, & Aravindhan, 2018).
Anticancer and Antioxidant Activities
The compound's derivatives have been evaluated for their anticancer and antioxidant activities. Synthesized derivatives displayed potential for use in treatments targeting specific cancer types. The study of these derivatives provides a foundation for further research into their therapeutic potential (Rehan, Al Lami, & Alanee, 2021).
Novel Methods for Synthesis
Research into novel methods for synthesizing imidazo[1,5-b]pyridazines, which includes compounds related to this compound, has been conducted. These methods are important for expanding the accessibility and utility of these compounds in various scientific applications (Vandyshev, Shikhaliyev, Potapov, & Krysin, 2015).
Synthesis of Pyrazole and Pyrimidine Derivatives
The compound and its analogs have been used in the synthesis of new pyrazole and pyrimidine derivatives. These derivatives have shown significant antibacterial activity, demonstrating the potential of the base compound in the development of new antimicrobial agents (Rahmouni et al., 2014).
Properties
Molecular Formula |
C21H21N5 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-[4-(dimethylamino)phenyl]-N-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine |
InChI |
InChI=1S/C21H21N5/c1-15-5-9-17(10-6-15)23-20-19(24-21-22-13-4-14-26(20)21)16-7-11-18(12-8-16)25(2)3/h4-14,23H,1-3H3 |
InChI Key |
HQRWDHBXRGKCDN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=C(N=C3N2C=CC=N3)C4=CC=C(C=C4)N(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(N=C3N2C=CC=N3)C4=CC=C(C=C4)N(C)C |
solubility |
1 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.